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Compound Name: CW0134

Cat. No.: B15612696 Get Quote

For the attention of researchers, scientists, and drug development professionals, this guide

provides a cross-validation of the anti-tumor effects of several investigational

immunotherapeutic agents. Due to the lack of publicly available data on a compound

designated "CW0134," this guide focuses on four distinct and promising therapeutic modalities

with similar identifiers: C134 (oncolytic virus), AGI-134 (in situ vaccine), SC134-TCB (T-cell

engager), and anti-CD134 (OX40) agonists.

This document outlines the mechanism of action, preclinical efficacy, and experimental

protocols for each agent, presenting a comparative framework to evaluate their potential in

oncology.

C134: Oncolytic Herpes Simplex Virus
C134 is a genetically engineered oncolytic herpes simplex virus-1 (HSV-1) designed for the

treatment of malignant glioma.[1][2][3][4] It is a second-generation, replication-competent virus

with specific genetic modifications to enhance its tumor-selective killing and immunostimulatory

properties.[1]

Mechanism of Action
C134's anti-tumor effect is multi-faceted. The virus is engineered with a deletion in the gene

encoding for ICP34.5, which prevents its replication in healthy cells, thereby imparting tumor

selectivity.[1][5] To counteract the replication defect in tumor cells, C134 expresses the human
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cytomegalovirus (HCMV) protein IRS1, which evades the PKR-mediated translational arrest

that would otherwise inhibit viral protein synthesis.[6]

Upon intratumoral administration, C134 infects and replicates within rapidly dividing glioma

cells, leading to direct cell lysis.[1] The progeny viruses then infect and kill neighboring tumor

cells.[1] This process releases tumor-associated antigens (TAAs) and damage-associated

molecular patterns (DAMPs), which in turn activate a systemic anti-tumor immune response,

including the priming of cytotoxic T-lymphocytes (CTLs).[1]
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Diagram 1: C134 Mechanism of Action
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Preclinical Efficacy Data
Parameter Value Species Tumor Model Reference

LD50

(Intracerebral)
> 1 x 107 PFU CBA/J Mice

N/A

(Neurovirulence)
[2]

Anti-tumor

Efficacy

Superior to

Δγ134.5 oHSV
Mice

Brain Tumor

Models
[2]

Viral Replication
Improved in

tumor cells
In vitro Glioma cells [6]

Experimental Protocols
Neurovirulence Studies: As described in preclinical assessments, C134 was intracerebrally

inoculated into CBA/J mice to determine the median lethal dose (LD50) as a measure of

neurovirulence.[2][3] Aotus nancymaae (non-human primates) were also used in limited

safety studies.[2][3]

In Vivo Efficacy Studies: C134 was tested in murine brain tumor models, where its anti-tumor

activity was compared to first-generation oncolytic HSVs (Δγ134.5).[2]

Viral Replication and Cytotoxicity Assays: In vitro studies on glioma cell lines under both

normoxic and hypoxic conditions were performed to compare the viral recovery and

cytotoxicity of C134 with wild-type and other engineered HSV-1 strains.[7]

AGI-134: In Situ Cancer Vaccine
AGI-134 is a synthetic alpha-Gal (α-Gal) glycolipid that acts as an in situ vaccine to stimulate a

systemic anti-tumor immune response.[8] It is designed for intratumoral administration in solid

tumors.[8]

Mechanism of Action
Humans naturally produce high levels of anti-α-Gal antibodies due to exposure to α-Gal on gut

bacteria.[9] AGI-134 leverages this pre-existing immunity. When injected into a tumor, the lipid

portion of AGI-134 anchors the molecule into the cancer cell membranes, effectively "painting"

the tumor cells with the α-Gal epitope.[8][10]
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The abundant circulating anti-α-Gal antibodies then bind to these labeled tumor cells, triggering

two primary killing mechanisms: complement-dependent cytotoxicity (CDC) and antibody-

dependent cellular cytotoxicity (ADCC).[10][11] The resulting tumor cell destruction creates a

pro-inflammatory microenvironment and releases tumor antigens that are taken up by antigen-

presenting cells (APCs).[8] These APCs then prime a tumor-specific T-cell response, leading to

systemic immunity that can target distant, untreated tumors (an abscopal effect).[10][11]
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Diagram 2: AGI-134 Mechanism of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b15612696?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Efficacy Data
Parameter Outcome Species Tumor Model Reference

Primary Tumor

Regression

Complete

regression in

>50% of mice

Mice Melanoma [12]

Abscopal Effect

Suppression of

secondary/distan

t tumors

Mice Melanoma [8]

Combination

Synergy

Synergistic effect

with anti-PD-1
Mice Melanoma [8][11]

Survival
Significantly

increased
Mice Melanoma [12]

Experimental Protocols
In Vitro Cell Labeling and Lysis: Human and mouse tumor cell lines (e.g., SW480, A549,

B16-F10) were incubated with AGI-134 to confirm its incorporation into cell membranes.[10]

[13] Lysis was assessed by measuring CDC and ADCC in the presence of anti-α-Gal

antibodies and complement.[10][11]

In Vivo Tumor Models: α1,3-galactosyltransferase knockout (GT KO) mice, which, like

humans, produce anti-α-Gal antibodies, were used.[10][14] Melanoma cell lines (e.g., B16-

F10) were implanted to establish tumors. AGI-134 was administered intratumorally, and both

the treated primary tumor and untreated distant tumors were monitored for growth.[10][12]

Pharmacokinetic and Toxicity Studies: PK studies were conducted in GT KO mice, and non-

GLP toxicity studies were performed in cynomolgus monkeys to determine the safety profile.

[14]

SC134-TCB: Fucosyl-GM1 Targeting T-Cell
Bispecific Antibody
SC134-TCB is a T-cell engaging bispecific antibody (TCB) that targets Fucosyl-GM1

(FucGM1), a glycolipid overexpressed in small cell lung cancer (SCLC) with limited expression
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in normal tissues.[15][16]

Mechanism of Action
SC134-TCB has two arms: one binds to FucGM1 on the surface of SCLC cells, and the other

binds to the CD3 receptor on T-cells. This dual binding brings T-cells into close proximity with

cancer cells, leading to T-cell activation, proliferation, and potent, targeted killing of the SCLC

cells.[17] The antibody's Fc region is silenced to prevent off-target effects mediated by Fc

receptors.[17] T-cell activation also results in the production of cytokines like IFNγ, IL2, and

TNFα, which further contribute to the anti-tumor immune response.[15][17]
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Diagram 3: SC134-TCB Mechanism of Action
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Parameter Value
Species/Syste
m

Tumor Model Reference

Ex Vivo Killing

(EC50)

7.2 - 211.0

pmol/L
Human T-cells

SCLC cell lines

(DMS79)
[15][17][18]

In Vivo Tumor

Growth Inhibition
55%

Mice (with

hPBMCs)

DMS79

Xenograft
[17][18]

Overall Survival

(40%)
40%

Mice (with

hPBMCs)

DMS79

Xenograft
[17][18]

Combination TGI

(with

Atezolizumab)

Up to 73%
Mice (with

hPBMCs)

DMS79

Xenograft
[15][18]

10-fold Dose

Reduction

(Survival)

70%
Mice (with

hPBMCs)

DMS79

Xenograft
[15][18]

Experimental Protocols
Cell Lines and Culture: SCLC cell lines (e.g., DMS79, DMS153, DMS53) were used for in

vitro experiments.[17]

Ex Vivo Killing Assays: Human peripheral blood mononuclear cells (PBMCs) or isolated pan-

T cells were co-cultured with SCLC target cells in the presence of SC134-TCB. Cytotoxicity

was measured using LDH release assays or flow cytometry.[17][19][20] T-cell activation was

assessed by measuring markers like CD69 and proliferation via Ki67 staining.[20]

In Vivo Xenograft Models: Immunodeficient mice (e.g., NSG) were co-injected with human

PBMCs and DMS79 SCLC cells.[17] Mice were treated with SC134-TCB, and tumor growth

and overall survival were monitored.[17] Combination studies with the PD-L1 inhibitor

atezolizumab were also performed.[17][18]

Anti-CD134 (OX40) Agonists
CD134, also known as OX40, is a co-stimulatory receptor expressed on activated T-cells.[21]

[22] Agonistic antibodies targeting CD134 are a promising class of cancer immunotherapy
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designed to enhance the anti-tumor T-cell response.

Mechanism of Action
Engagement of CD134 on T-cells by an agonistic antibody mimics the binding of its natural

ligand, OX40L. This signaling cascade, primarily through TRAF proteins and the NF-κB

pathway, promotes the survival, proliferation, and effector function of both CD4+ and CD8+ T-

cells.[23] It also enhances the generation of memory T-cells. Furthermore, CD134 stimulation

can lead to the inactivation or depletion of immunosuppressive regulatory T-cells (Tregs) within

the tumor microenvironment.[23] The overall effect is a more robust and sustained anti-tumor

immune attack.[24]
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Diagram 4: Anti-CD134 (OX40) Agonist Mechanism of Action
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Parameter Outcome Species
Therapeutic
Setting

Reference

Local Tumor

Control

Elimination of

local recurrences
Mice

Adjuvant to

surgery
[25]

CD8 T-cell

Expansion

Increased

proliferation in

draining lymph

nodes

Mice
Adjuvant to

surgery
[25]

Tumor-specific

Cytotoxicity
Increased in vivo Mice

Adjuvant to

surgery
[25]

Combination

Synergy

Effective with

radiation therapy
Mice

Lung cancer

model
[25]

Experimental Protocols
Tumor Models and Adjuvant Therapy: Murine tumor models (e.g., MCA205 sarcoma

expressing ovalbumin) were used.[25] Tumors were established and then treated with

primary therapy (surgical resection or radiation). Agonistic anti-OX40 antibodies were

administered systemically as an adjuvant therapy.[25]

Immune Response Monitoring: T-cell responses were analyzed in tumor-draining lymph

nodes and within the tumor microenvironment. This included assessing the proliferation (e.g.,

via CFSE dilution) and effector function of tumor antigen-specific CD8+ T-cells (e.g., OT-I

cells).[25]

Cell Depletion Studies: To determine the cellular mechanisms, specific immune cell

populations (e.g., CD8+ T-cells) were depleted using antibodies to assess their role in the

anti-tumor effect of OX40 agonism.[25]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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